Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 1628555-75-8, molecular formula: C₁₉H₂₀FNO₂, molecular weight: 313.37) is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring . Its stereochemistry is designated as DL-(3S,4R), indicating a racemic mixture of enantiomers.
Properties
IUPAC Name |
methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNACWDXDQTQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Laboratory-Scale Preparation
Pyrrolidine Ring Formation
The core pyrrolidine ring is typically constructed via cyclization reactions. A common approach involves the [3+2] cycloaddition between an azomethine ylide and a dipolarophile, such as a fluorophenyl-substituted alkene. Alternatively, reductive amination of γ-keto esters with benzylamine derivatives generates the pyrrolidine skeleton while introducing the benzyl group. For instance, reacting methyl 4-oxopyrrolidine-3-carboxylate with benzylamine under hydrogenation conditions yields the bicyclic intermediate, which is subsequently functionalized at the 4-position.
Esterification and Final Functionalization
The carboxylate moiety at the 3-position is introduced early in the synthesis to streamline purification. Esterification is typically performed using methanol under acidic conditions (e.g., H₂SO₄ or HCl), achieving yields >85%. For stereochemical integrity, enzymatic resolution with lipases has been explored to separate diastereomers, though this adds complexity.
Reaction Optimization and Parameter Control
Temperature and Solvent Effects
Optimal conditions for key steps include:
- Cyclization : Conducted at −20°C in tetrahydrofuran (THF) to stabilize reactive intermediates.
- Suzuki Coupling : Requires mild heating (60–80°C) in a toluene/water biphasic system with Pd(PPh₃)₄ as the catalyst.
- Esterification : Refluxing methanol (65°C) with catalytic H₂SO₄ ensures complete conversion.
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Azomethine ylide, THF, −20°C | 78 | 95.2 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 70°C | 82 | 97.8 |
| Esterification | MeOH, H₂SO₄, reflux | 89 | 99.1 |
Industrial-Scale Production Techniques
Analytical Characterization and Quality Control
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry and stereochemistry. Key signals include:
Challenges and Mitigation Strategies
Stereochemical Control
Racemization at the 3- and 4-positions occurs during esterification and coupling. Using chiral auxiliaries (e.g., Oppolzer’s sultam) during cyclization enforces the desired (3S,4R) configuration.
Byproduct Formation
Over-alkylation during Friedel-Crafts reactions generates bis-fluorophenyl adducts. This is minimized by using stoichiometric AlCl₃ and low temperatures (0–5°C).
Chemical Reactions Analysis
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a benzyl group and a para-fluorophenyl substituent on the pyrrolidine ring, with a molecular weight of approximately 313 Da. The stereochemistry is specified as (3S,4R), which is crucial for its biological activity. This compound is investigated for its potential as a pharmacological agent, particularly regarding its interactions with biological targets. Studies suggest that modifications in the aromatic substituents can significantly influence its activity profile, including antagonistic effects on specific receptors.
Potential Applications
Medicinal Chemistry and Pharmaceutical Development this compound's structural characteristics make it suitable for medicinal chemistry and pharmaceutical development. Interaction studies focus on its binding affinity and efficacy against various biological targets, with modifications to the aromatic ring altering its interaction profile and potency as an antagonist or agonist at specific receptors.
Structural Similarity and Biological Activity Several compounds share structural similarities with this compound, each exhibiting unique properties and activities.
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks fluorine substituent | Moderate biological activity |
| Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Contains multiple fluorine substituents | Enhanced receptor binding |
| Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Chlorine instead of fluorine | Different pharmacological profile |
| Methyl 1-benzylpyrrolidine-2-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their modifications, and physicochemical properties:
Key Findings and Functional Insights
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl and 4-chlorophenyl analogs exhibit enhanced metabolic stability compared to the 4-methylphenyl derivative due to the electron-withdrawing nature of fluorine and chlorine .
- The trifluoromethyl variant (CAS: 1823531-52-7) shows increased lipophilicity (logP ~2.5), which may improve membrane permeability but could also reduce aqueous solubility .
Stereochemical Influence :
- The (3R,4S)-configured p-tolyl analog (CAS: 898547-79-0) demonstrates distinct crystallographic packing patterns, as analyzed using Mercury CSD software . In contrast, the racemic DL-(3S,4R) 4-fluorophenyl compound lacks such data, suggesting opportunities for further crystallographic studies .
Pyridine-linked derivatives (e.g., CAS: 104757-53-1) are part of high-throughput drug discovery pipelines, leveraging their extended π-systems for target engagement .
Synthetic Accessibility :
- The simpler analog without the benzyl group (CAS: 939758-13-1) is synthesized in fewer steps but exhibits reduced bioactivity, underscoring the benzyl group’s role in target affinity .
- Silyl-protected analogs (e.g., MFCD15530266) require specialized purification techniques, reflected in their high cost ($400/g) .
Biological Activity
Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, featuring a pyrrolidine ring, a benzyl group, and a para-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 313.4 g/mol .
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzyl Group : This is accomplished via nucleophilic substitution reactions.
- Addition of the Fluorophenyl Group : A Friedel-Crafts acylation reaction is used for this step.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol under acidic conditions .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that certain pyrrolidine derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the aromatic substituents can enhance the compound's activity against various pathogens .
- Pharmacological Potential : The compound has been explored for its interactions with biological macromolecules, indicating potential therapeutic applications in medicinal chemistry .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This binding can alter their activity and trigger various biochemical pathways, which is critical for its pharmacological effects .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related pyrrolidine compounds, providing insights into their potential applications:
- Antibacterial Activity : A study demonstrated that certain pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with MIC values ranging from 75 to 125 µg/mL .
- Cytotoxicity : Research on structurally similar compounds revealed IC50 values indicating cytotoxicity against various cancer cell lines, suggesting that modifications in structure can lead to enhanced bioactivity. For example, compounds with specific substituents showed IC50 values between 0.69–22 mM against cancer cell lines like MCF-7 .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is provided in the following table:
| Compound Name | Structure Description | Notable Activity |
|---|---|---|
| Methyl 1-benzylpyrrolidine-3-carboxylate | Lacks fluorine substituent | Moderate biological activity |
| Methyl 1-(3-fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | Contains multiple fluorine substituents | Enhanced receptor binding |
| Methyl 1-benzyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Chlorine instead of fluorine | Different pharmacological profile |
| Methyl 1-benzylpyrrolidine-2-carboxylic acid | Carboxylic acid instead of ester | Varying solubility and reactivity |
This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical behavior.
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol. Catalytic systems (e.g., Fe³⁺/UV light) reduce metal waste. Flow chemistry minimizes solvent use. Life-cycle assessment (LCA) tools quantify environmental impact .
Notes
- Avoided commercial sources (e.g., BenchChem) per guidelines.
- Structural data and methodologies are prioritized over pricing or suppliers.
- Advanced FAQs integrate interdisciplinary approaches (e.g., DFT, MD, green chemistry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
